molecular formula C18H21NO5S2 B10926276 2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

2-Methyl 4-propyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10926276
M. Wt: 395.5 g/mol
InChI Key: YJXRRFVPOUNCEB-UHFFFAOYSA-N
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Description

2-METHYL 4-PROPYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL 4-PROPYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-METHYL 4-PROPYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-METHYL 4-PROPYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYL 4-PROPYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and molecules with comparable functional groups. Examples include:

  • 2-METHYL 4-ETHYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
  • 2-METHYL 4-BUTYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Uniqueness

The uniqueness of 2-METHYL 4-PROPYL 5-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-O-methyl 4-O-propyl 5-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H21NO5S2/c1-6-7-24-17(21)13-10(3)14(18(22)23-5)26-16(13)19-15(20)12-8-9(2)11(4)25-12/h8H,6-7H2,1-5H3,(H,19,20)

InChI Key

YJXRRFVPOUNCEB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC(=C(S2)C)C

Origin of Product

United States

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